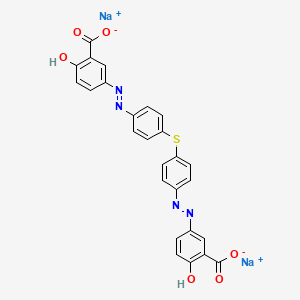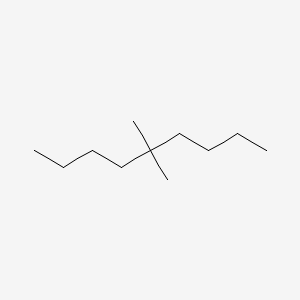
5,5-Dimethylnonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethylnonane is a branched hydrocarbon with the molecular formula C11H24. It is a member of the alkane family, characterized by single bonds between carbon atoms. This compound is notable for its structural uniqueness, having two methyl groups attached to the fifth carbon of a nonane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylnonane can be achieved through a multi-step reaction pathway. One documented method involves the Grignard addition of 2-bromopentane to hexan-2-one, producing the tertiary alcohol 5,5-dimethylnonan-5-ol. This intermediate undergoes dehydration using phosphorus oxychloride in pyridine to yield isomers of the alkene 5,5-dimethylnon-5-ene. Finally, hydrogenation of the alkene over a palladium on carbon catalyst produces this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar multi-step synthesis processes, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethylnonane, like other alkanes, primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenation using chlorine or bromine under UV light can replace hydrogen atoms with halogen atoms.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize alkanes to form alcohols, ketones, or carboxylic acids.
Reduction Reactions: Catalytic hydrogenation can reduce alkenes or alkynes to alkanes.
Major Products:
Halogenation: Produces halogenated derivatives such as 5-chloro-5,5-dimethylnonane.
Oxidation: Can yield alcohols, ketones, or acids depending on the reaction conditions.
Reduction: Typically results in the formation of simpler alkanes.
Aplicaciones Científicas De Investigación
5,5-Dimethylnonane has various applications in scientific research:
Biology and Medicine: While specific biological applications are limited, similar alkanes are often studied for their interactions with biological membranes and potential as biofuels.
Industry: Utilized in the synthesis of more complex organic molecules and as a solvent in chemical reactions.
Mecanismo De Acción
The mechanism of action for 5,5-Dimethylnonane primarily involves its interactions as a non-polar solvent. It can dissolve non-polar substances and facilitate various chemical reactions by providing a medium for reactants to interact. The molecular targets and pathways are generally related to its physical properties rather than specific biochemical interactions .
Comparación Con Compuestos Similares
- 4,5-Dimethylnonane
- 2,5-Dimethylnonane
- 3,3-Dimethylnonane
Comparison: 5,5-Dimethylnonane is unique due to the positioning of its methyl groups, which influences its physical and chemical properties. For instance, the placement of methyl groups can affect the boiling point, melting point, and reactivity of the compound. Compared to its isomers, this compound may exhibit different solubility and stability characteristics .
Propiedades
Número CAS |
6414-96-6 |
|---|---|
Fórmula molecular |
C11H24 |
Peso molecular |
156.31 g/mol |
Nombre IUPAC |
5,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-7-9-11(3,4)10-8-6-2/h5-10H2,1-4H3 |
Clave InChI |
BEPKYSJVUZWKMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14734518.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 3,9-dimethyl-](/img/structure/B14734521.png)
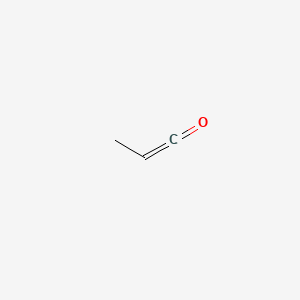
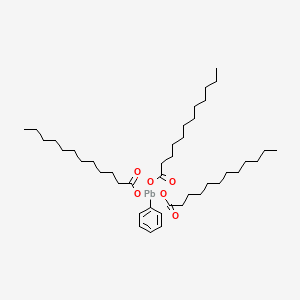
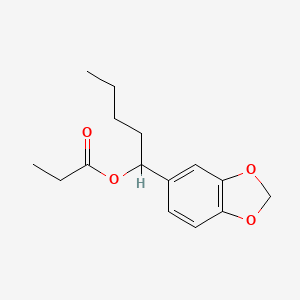
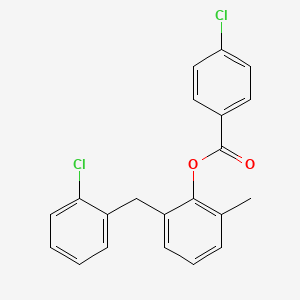

![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)

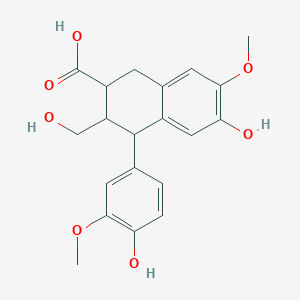
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
